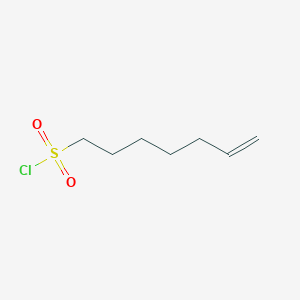
Hept-6-ene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hept-6-ene-1-sulfonyl chloride is an important chemical compound used in various scientific research applications. It is a reactive intermediate that is used as a precursor in the synthesis of various organic compounds. This compound is widely used in organic chemistry, biochemistry, and pharmaceutical research.
Mécanisme D'action
The mechanism of action of Hept-6-ene-1-sulfonyl chloride involves the reaction of the sulfonyl chloride group with various nucleophiles, such as amines, alcohols, and thiols. This reaction produces sulfonamide, sulfonyl urea, or sulfonate ester derivatives, depending on the nature of the nucleophile.
Biochemical and Physiological Effects:
Hept-6-ene-1-sulfonyl chloride has no direct biochemical or physiological effects, as it is used as a reactive intermediate in organic synthesis. However, the compounds synthesized using Hept-6-ene-1-sulfonyl chloride may have various biological activities, depending on their chemical structure and target.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Hept-6-ene-1-sulfonyl chloride in lab experiments include its high reactivity, which allows for efficient synthesis of various organic compounds. It is also relatively inexpensive and readily available. The limitations of using Hept-6-ene-1-sulfonyl chloride include its potential toxicity and reactivity towards water and other nucleophiles, which may require careful handling and storage.
Orientations Futures
There are several future directions for research involving Hept-6-ene-1-sulfonyl chloride. One direction is the development of new synthetic methods using Hept-6-ene-1-sulfonyl chloride as a precursor. Another direction is the synthesis of new biologically active compounds using Hept-6-ene-1-sulfonyl chloride as a reactive intermediate. Additionally, the use of Hept-6-ene-1-sulfonyl chloride in new applications, such as catalysis or material science, may be explored.
Méthodes De Synthèse
The synthesis of Hept-6-ene-1-sulfonyl chloride involves the reaction of 1-heptene with sulfur trioxide and chlorine gas. This reaction produces a mixture of isomeric sulfonyl chlorides, which can be separated by distillation or chromatography. The yield of Hept-6-ene-1-sulfonyl chloride can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
Hept-6-ene-1-sulfonyl chloride is widely used in organic synthesis as a reactive intermediate. It can be used as a precursor in the synthesis of various organic compounds, such as sulfonamides, sulfonylureas, and sulfonyl chlorides. It is also used in the synthesis of biologically active compounds, such as antitumor agents, antibiotics, and antiviral agents.
Propriétés
IUPAC Name |
hept-6-ene-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2S/c1-2-3-4-5-6-7-11(8,9)10/h2H,1,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSMBNAFXBLIMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hept-6-ene-1-sulfonyl chloride | |
CAS RN |
1699978-43-2 |
Source


|
| Record name | hept-6-ene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(4-bromophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2922003.png)


![[1,3']Bipiperidinyl-1'-yl-acetic acid](/img/structure/B2922007.png)
![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-thiophen-2-ylurea](/img/structure/B2922009.png)

![N-{2-[methyl(phenyl)amino]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2922013.png)
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethan-1-one](/img/structure/B2922015.png)



![1-butyl-4,5-diphenyl-2-{[(E)-2-thienylmethylidene]amino}-1H-pyrrole-3-carbonitrile](/img/structure/B2922022.png)

![1-((4-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2922026.png)